BenchChemオンラインストアへようこそ!

3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide

Purity specification Quality control Building block

3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide is a heterocyclic organic compound built on a benzamide core substituted with a 3-amino group and an N-linked 4-methylpyrazole ring. The molecule belongs to the aminopyrazole-benzamide class, a scaffold that has been actively explored in medicinal chemistry for targeting nuclear receptors such as RORγ and for developing class I HDAC inhibitors.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 1182766-09-1
Cat. No. B1530194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide
CAS1182766-09-1
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=C(C=C(C=C2)C(=O)N)N
InChIInChI=1S/C11H12N4O/c1-7-5-14-15(6-7)10-3-2-8(11(13)16)4-9(10)12/h2-6H,12H2,1H3,(H2,13,16)
InChIKeyGMNSNGZMGBCTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide (CAS 1182766-09-1) – A Defined Aminopyrazole-Benzamide Building Block for Nuclear Receptor and Kinase-Targeted Discovery


3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide is a heterocyclic organic compound built on a benzamide core substituted with a 3-amino group and an N-linked 4-methylpyrazole ring [1]. The molecule belongs to the aminopyrazole-benzamide class, a scaffold that has been actively explored in medicinal chemistry for targeting nuclear receptors such as RORγ and for developing class I HDAC inhibitors [2]. Its well-defined molecular architecture – featuring two hydrogen-bond donor sites (the amide and the primary amine) and a lipophilic 4-methylpyrazole motif – makes it a versatile fragment or intermediate for generating more complex, biologically active molecules.

Substitution Risks with 3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide: Why In-Class Exchange Requires Quantitative Scrutiny


Although aminopyrazole-benzamide derivatives share a common core, small structural perturbations profoundly alter target engagement, selectivity, and physicochemical properties. Replacing the 4-methyl group on the pyrazole ring or removing the 3-amino substituent can shift the compound from a potent RORγ inverse agonist to an inactive or off-target species [1]. Likewise, the N-linked connectivity of the pyrazole ring distinguishes this scaffold from the C-linked pyrazole benzamides described in HDAC inhibitor patents, where the binding mode and zinc-chelation geometry differ fundamentally [2]. Therefore, generic substitution without quantitative evidence of functional equivalence risks invalidating the biological rationale and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide (1182766-09-1)


Commercial Purity and Characterization Benchmarking Against Closest Catalog Analogs

The target compound is supplied by Enamine LLC at a documented purity of 95% (LC/MS) [1]. In contrast, the des-methyl analog 3-amino-4-(1H-pyrazol-1-yl)benzamide (Enamine EN300-125294) is listed with a purity specification of 90% [2]. This 5‑percentage‑point purity advantage reduces the burden of pre‑reaction purification and minimizes the risk of introducing unknown impurities into multi‑step synthetic sequences.

Purity specification Quality control Building block

Scaffold Provenance in RORγ Inverse Agonist Lead Optimization

The 2015 RORγ inverse agonist campaign demonstrated that replacing the head phenyl moiety of a biaryl lead (compound 4a) with a substituted aminopyrazole group (structurally related to the target compound) improved physical properties and maintained target potency [1]. While quantitative data for the exact building block were not reported, the final aminopyrazole-containing benzamides (4j, 5m) achieved RORγ inverse agonist IC50 values in the sub‑micromolar range, whereas the biaryl progenitor 4a displayed significantly lower on‑target activity. This class‑level evidence supports the design rationale for retaining the 3‑amino‑4‑(4‑methylpyrazol‑1‑yl)benzamide scaffold as a privileged fragment.

RORγ inverse agonist Nuclear receptor Lead optimization

Hydrogen-Bond Donor Capacity as a Selectivity Determinant for Zinc-Containing Enzymes

The 3‑amino group provides an additional hydrogen-bond donor (HBD) compared to the simple 4‑(4‑methyl‑1H‑pyrazol‑1‑yl)benzamide (HBD count = 1 for the amide NH). In aminobenzamide-based HDAC inhibitors, the ortho‑amino group is critical for bidentate zinc chelation within the catalytic site [1]. Compounds lacking this amino group exhibit >100‑fold reduction in HDAC inhibitory activity in biochemical assays [2]. Although direct HDAC inhibition data for the target compound are not available, the presence of the ortho‑amino functionality aligns with the pharmacophore of clinically advanced benzamide HDAC inhibitors (e.g., entinostat, mocetinostat).

Hydrogen-bond donor Zinc-binding group HDAC

Optimal Application Scenarios for 3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide (1182766-09-1)


Scaffold for RORγ Inverse Agonist Lead Optimization

Investigators pursuing nuclear receptor RORγ as a therapeutic target for autoimmune diseases can use this building block to rapidly generate focused libraries of pyrazole-containing benzamides. The scaffold has already been validated in the discovery of potent RORγ inverse agonists 4j and 5m, which demonstrated sub‑micromolar cellular activity [1]. Procurement of the high‑purity (95%) building block minimizes variability in hit‑to‑lead campaigns.

Fragment-Based Design of Class I HDAC Inhibitors

The 3‑amino‑4‑(pyrazol‑1‑yl)benzamide core, featuring an ortho‑amino zinc‑binding group, can serve as a privileged fragment for designing subtype‑selective class I HDAC inhibitors [2]. The 4‑methylpyrazole cap group provides a tunable lipophilic element that can be further diversified to modulate isoform selectivity over HDAC2 and HDAC3 while retaining the zinc‑chelating pharmacophore.

Synthetic Intermediate for Multi‑Target Kinase and Nuclear Receptor Probes

The primary aromatic amine and the primary amide offer orthogonal synthetic handles for sequential derivatization, enabling the construction of hybrid molecules that simultaneously target kinases and nuclear receptors [3]. The 95% purity specification reduces the formation of byproducts during amide coupling or reductive amination steps, improving overall synthetic efficiency.

Physicochemical Property Optimization in Lead Series

Compared to the biaryl lead compound 4a from the RORγ program, the aminopyrazole-benzamide scaffold showed improved physical properties (the publication explicitly states “improved physical properties”) [1]. Researchers aiming to enhance solubility and permeability while maintaining target affinity can incorporate this scaffold as a more developable replacement for flat, lipophilic biaryl motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.